8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, characterized by a spiro-connected bicyclic system. The presence of a fluorobenzenesulfonyl group and a triazaspirodecane core makes it an interesting subject for research in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of this compound is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket and forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
The inhibition of RIPK1 by the compound can prevent necroptosis, thereby potentially mitigating the symptoms of diseases associated with this pathway . These diseases include various inflammatory, neurodegenerative, infectious, and malignant diseases .
Biochemical Analysis
Biochemical Properties
Similar spirocyclic compounds have been found to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structural features of the compound, including the presence of functional groups and the overall shape and size of the molecule .
Cellular Effects
Similar compounds have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been studied in animal models, and their effects often vary with dosage .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Fluorobenzenesulfonyl Group: This step is achieved through sulfonylation reactions, where the spirocyclic intermediate is treated with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for developing new drugs, particularly targeting neurological and psychiatric disorders due to its interaction with delta opioid receptors.
Biological Studies: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
SNC80: A well-known delta opioid receptor agonist with a different chemotype.
BW373U86: Another delta opioid receptor agonist with a similar application but different structural features.
Uniqueness
8-(2-fluorobenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its spirocyclic structure and the presence of a fluorobenzenesulfonyl group, which may confer better pharmacokinetic properties and selectivity compared to other delta opioid receptor agonists .
Properties
IUPAC Name |
8-(2-fluorophenyl)sulfonyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S/c1-17-13(20)15(18(2)14(17)21)7-9-19(10-8-15)24(22,23)12-6-4-3-5-11(12)16/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDQULHHYUTPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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